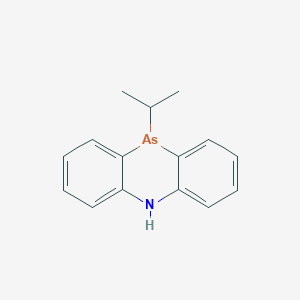
10-propan-2-yl-5H-phenarsazinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-propan-2-yl-5H-phenarsazinine is an organoarsenic compound with the molecular formula C12H15As
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-propan-2-yl-5H-phenarsazinine typically involves the reaction of phenarsazine with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
10-propan-2-yl-5H-phenarsazinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form arsenic hydrides.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine are used for substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides.
Reduction: Arsenic hydrides.
Substitution: Various alkyl or aryl derivatives of phenarsazine.
Scientific Research Applications
10-propan-2-yl-5H-phenarsazinine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-propan-2-yl-5H-phenarsazinine involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects. The molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Phenarsazine: The parent compound of 10-propan-2-yl-5H-phenarsazinine.
Arsenobenzene: Another organoarsenic compound with similar chemical properties.
Arsenic trioxide: A well-known arsenic compound with significant biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability .
Properties
CAS No. |
53573-14-1 |
|---|---|
Molecular Formula |
C15H16AsN |
Molecular Weight |
285.22 g/mol |
IUPAC Name |
10-propan-2-yl-5H-phenarsazinine |
InChI |
InChI=1S/C15H16AsN/c1-11(2)16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-11,17H,1-2H3 |
InChI Key |
AZTHVJXUKMIFEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[As]1C2=CC=CC=C2NC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















